molecular formula C28H28N2O3S2 B2830152 (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(2,4-dimethylphenyl)methanone CAS No. 1115520-31-4

(3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(2,4-dimethylphenyl)methanone

Cat. No. B2830152
CAS RN: 1115520-31-4
M. Wt: 504.66
InChI Key: YBKKZBZPXPBXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(2,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C28H28N2O3S2 and its molecular weight is 504.66. The purity is usually 95%.
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Scientific Research Applications

Chemical Characterization and Theoretical Studies

Research on structurally similar compounds to (3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(2,4-dimethylphenyl)methanone has been focused on their synthesis, spectral characterization, and theoretical analysis. For example, Shahana and Yardily (2020) synthesized novel compounds and conducted a comprehensive study including UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. They utilized density functional theory (DFT) calculations for structural optimization and theoretical vibrational spectra interpretation. This research offers insights into the structural properties, bonding features, and harmonic vibrational frequencies of similar compounds. Additionally, the study delved into the stability and reactivity of the compounds by analyzing the HOMO–LUMO energy gap and performed molecular docking studies to understand the antibacterial activity of the compound (Shahana & Yardily, 2020).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer properties of compounds structurally related to this compound have been explored. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of compounds and evaluated their in vitro antimicrobial and anticancer activities. The research highlighted the potential of these compounds as therapeutic agents due to their significant activity, with certain compounds exhibiting higher anticancer activity than the reference drug doxorubicin. Most of the newly synthesized compounds displayed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Applications in Anion Exchange Membranes

Compounds with structural similarities have also been used in the development of anion exchange membranes for various applications. Shi et al. (2017) prepared a series of poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups and evaluated their properties as anion exchange membranes. These membranes displayed high alkaline stability, good hydroxide conductivity, and anisotropic membrane swelling, attributed to the pendant benzyl-quaternary ammonium groups. Such membranes have potential applications in electrochemical devices due to their chemical stability and conductivity (Shi et al., 2017).

properties

IUPAC Name

[3-amino-5-(2,4-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3S2/c1-16-6-10-21(11-7-16)35(32,33)27-24(29)26(25(31)22-12-8-17(2)14-19(22)4)34-28(27)30-23-13-9-18(3)15-20(23)5/h6-15,30H,29H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKKZBZPXPBXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=C(C=C(C=C3)C)C)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.